molecular formula C11H11NO2 B14607343 Benzonitrile, 4-(ethoxyacetyl)- CAS No. 60695-12-7

Benzonitrile, 4-(ethoxyacetyl)-

Cat. No.: B14607343
CAS No.: 60695-12-7
M. Wt: 189.21 g/mol
InChI Key: BWKCUVCGSDZXDK-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(ethoxyacetyl)- (IUPAC name: 4-(ethoxyacetyl)benzonitrile) is a benzonitrile derivative featuring an ethoxyacetyl substituent at the para position of the aromatic ring. The ethoxyacetyl group (-OCH₂CO-) combines an ethoxy moiety with an acetyl linkage, conferring unique electronic and steric properties to the molecule.

Benzonitrile derivatives are widely utilized as intermediates in organic synthesis due to their versatility. For example, benzonitrile itself serves as a solvent and precursor to herbicides, epoxy curing agents, and pharmaceutical intermediates . The ethoxyacetyl group in 4-(ethoxyacetyl)benzonitrile may enhance solubility in polar aprotic solvents or modulate reactivity in nucleophilic substitution or coupling reactions, as seen in related compounds like 4-(iodoacetyl)benzonitrile (CAS 60694-92-0) .

Properties

CAS No.

60695-12-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(2-ethoxyacetyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3

InChI Key

BWKCUVCGSDZXDK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzonitrile: One common method involves the reaction of benzonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of Benzonitrile, 4-(ethoxyacetyl)-.

    From 4-Acetylbenzonitrile: Another route involves the ethoxylation of 4-acetylbenzonitrile using ethyl chloroacetate and a base. This method also requires reflux conditions and yields the desired product.

Industrial Production Methods: Industrial production methods for Benzonitrile, 4-(ethoxyacetyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 4-(ethoxyacetyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This results in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Benzonitrile, 4-(ethoxyacetyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Its ability to form amines and other functional groups is particularly useful in medicinal chemistry.

Industry:

    Materials Science: Benzonitrile, 4-(ethoxyacetyl)- can be used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(ethoxyacetyl)- depends on its chemical reactivity. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxyacetyl group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediates such as imines or amides, which can further react to yield the final products.

Comparison with Similar Compounds

Key Findings:

Electronic Effects: Electron-donating groups (e.g., ethoxy, dimethylamino) enhance nonlinear optical (NLO) properties. For instance, 4-DMDBA (a dimethylamino-substituted derivative) exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming bromophenyl or oxazole analogs . The ethoxy group in 4-(ethoxyacetyl)benzonitrile may similarly stabilize charge-transfer states, making it suitable for OLEDs or frequency converters .

Biological Activity :

  • Substituents significantly influence cytotoxicity. For example, 4-triazolylbenzonitrile derivatives show potent activity against breast cancer cell lines (MCF-7, MDA-MB-231) . The ethoxyacetyl group could modulate bioavailability or target binding in drug candidates.

Synthetic Utility :

  • Halogenated analogs like 4-(iodoacetyl)benzonitrile are intermediates in Suzuki-Miyaura couplings or nucleophilic substitutions . The ethoxyacetyl variant may serve as a milder electrophile due to the ethoxy group’s electron-donating nature.

Safety and Handling :

  • While safety data for 4-(ethoxyacetyl)benzonitrile are unavailable, structurally similar compounds (e.g., 4-hydroxy-2-methoxybenzeneacetonitrile) exhibit acute oral toxicity (Category 4) and skin irritation . Proper handling protocols (e.g., PPE, ventilation) are recommended.

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